

Application Notes and Protocols for the Quantification of H-VAL-ASP-OH

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Compound of Interest

Compound Name: H-VAL-ASP-OH

Cat. No.: B3114915

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Introduction

H-VAL-ASP-OH, also known as Valyl-Aspartic acid, is a dipeptide composed of valine and aspartic acid. As a product of protein catabolism or enzymatic hydrolysis of food proteins, its accurate quantification in various biological matrices is crucial for metabolic studies, nutritional research, and in the development of peptide-based therapeutics. This document provides detailed application notes and protocols for the quantification of **H-VAL-ASP-OH** using two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) following pre-column derivatization, and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Analytical Methods Overview

The choice of analytical method for **H-VAL-ASP-OH** quantification depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

- **HPLC-UV with Pre-column Derivatization:** This method is a robust and widely accessible technique for quantifying amino acids and peptides.[1][2] Since **H-VAL-ASP-OH** lacks a strong chromophore, a derivatization step is necessary to enable sensitive UV detection.[3] O-phthalaldehyde (OPA) is a commonly used derivatizing agent that reacts with the primary amine of the N-terminal valine in the presence of a thiol to form a highly fluorescent and UV-absorbent isoindole derivative.[4]

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for analyzing complex biological samples and for applications requiring low detection limits. This technique separates the dipeptide from the matrix components chromatographically, followed by specific detection and fragmentation of the target molecule, ensuring highly reliable quantification.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of the described analytical methods for **H-VAL-ASP-OH** quantification. These values are representative and may vary based on instrumentation and matrix effects.

Table 1: HPLC-UV with Pre-column Derivatization

Parameter	Value
Limit of Detection (LOD)	50 ng/mL
Limit of Quantification (LOQ)	150 ng/mL
Linearity Range	150 - 5000 ng/mL
Accuracy (% Recovery)	92 - 108%
Precision (%RSD)	< 10%

Table 2: LC-MS/MS

Parameter	Value
Limit of Detection (LOD)	0.1 ng/mL
Limit of Quantification (LOQ)	0.5 ng/mL
Linearity Range	0.5 - 500 ng/mL
Accuracy (% Recovery)	95 - 105%
Precision (%RSD)	< 5%

Experimental Protocols

Protocol 1: Quantification of H-VAL-ASP-OH by HPLC-UV with Pre-column Derivatization

1. Sample Preparation (from Plasma)

- To 100 μ L of plasma, add 300 μ L of acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 14,000 x g for 10 minutes.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of 0.1 M HCl.

2. Pre-column Derivatization

- In an autosampler vial, mix 20 μ L of the reconstituted sample with 60 μ L of borate buffer (0.4 M, pH 10.2).
- Add 20 μ L of OPA reagent (10 mg/mL o-phthalaldehyde in methanol with 10 μ L/mL of 2-mercaptoethanol).
- Incubate for 2 minutes at room temperature.
- Inject 20 μ L of the mixture onto the HPLC system.

3. HPLC-UV Conditions

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m particle size)
- Mobile Phase A: 0.1 M Sodium Acetate, pH 7.2
- Mobile Phase B: Acetonitrile
- Gradient:

- 0-5 min: 10% B
- 5-20 min: 10-50% B
- 20-22 min: 50-10% B
- 22-30 min: 10% B
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- UV Detection: 338 nm

Protocol 2: Quantification of H-VAL-ASP-OH by LC-MS/MS

1. Sample Preparation (from Plasma)

- To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., isotopically labeled **H-VAL-ASP-OH**).
- Add 300 µL of acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 14,000 x g for 10 minutes.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

2. LC-MS/MS Conditions

- LC System: UPLC or HPLC system
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient:
 - 0-0.5 min: 5% B
 - 0.5-3.0 min: 5-95% B
 - 3.0-4.0 min: 95% B
 - 4.0-4.1 min: 95-5% B
 - 4.1-5.0 min: 5% B
- Flow Rate: 0.4 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 µL
- Mass Spectrometer: Triple quadrupole mass spectrometer
- Ionization Mode: Electrospray Ionization (ESI), Positive
- Multiple Reaction Monitoring (MRM) Transitions:
 - **H-VAL-ASP-OH**: Precursor Ion (Q1): m/z 233.1 → Product Ion (Q3): m/z 116.1 (Loss of aspartic acid)
 - Internal Standard (e.g., ¹³C₅,¹⁵N-Val-Asp): Precursor Ion (Q1): m/z 239.1 → Product Ion (Q3): m/z 121.1

Method Validation

Both methods should be validated according to regulatory guidelines (e.g., EMA, FDA) to ensure reliability. Key validation parameters include:

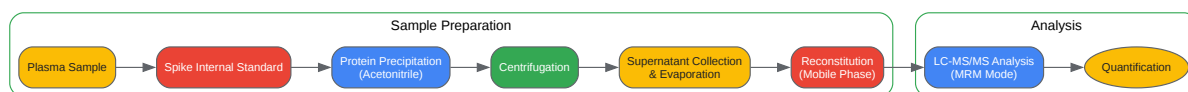
- **Selectivity and Specificity:** The ability to differentiate and quantify the analyte in the presence of other components in the sample.
- **Accuracy and Precision:** Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations.
- **Calibration Curve:** Demonstrating the relationship between instrument response and known concentrations of the analyte.
- **Limit of Detection (LOD) and Limit of Quantification (LOQ):** The lowest concentration of analyte that can be reliably detected and quantified, respectively.
- **Stability:** Evaluating the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top).

Visualizations



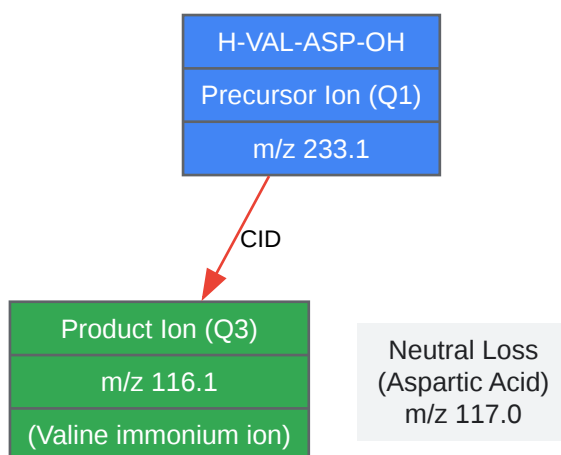
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Figure 1. Experimental workflow for **H-VAL-ASP-OH** quantification by HPLC-UV.



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Figure 2. Experimental workflow for **H-VAL-ASP-OH** quantification by LC-MS/MS.



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